5-(4-oxo-4H-3,1-benzoxazin-2-yl)-2-{4-[(E)-phenyldiazenyl]phenyl}-1H-isoindole-1,3(2H)-dione
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Overview
Description
5-(4-oxo-4H-3,1-benzoxazin-2-yl)-2-{4-[(E)-phenyldiazenyl]phenyl}-1H-isoindole-1,3(2H)-dione is a complex organic compound that belongs to the class of benzoxazines and isoindoles This compound is characterized by its unique structure, which includes a benzoxazinone moiety and a phenyldiazenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-oxo-4H-3,1-benzoxazin-2-yl)-2-{4-[(E)-phenyldiazenyl]phenyl}-1H-isoindole-1,3(2H)-dione typically involves multiple steps. One common method involves the cyclization of anthranilic acid amides to form the benzoxazinone moiety . The reaction conditions often include the use of solvents such as pyridine and reagents like benzoyl chloride or acetic anhydride . The phenyldiazenyl group is introduced through diazotization reactions, where aniline derivatives are treated with nitrous acid followed by coupling with phenyl compounds .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
5-(4-oxo-4H-3,1-benzoxazin-2-yl)-2-{4-[(E)-phenyldiazenyl]phenyl}-1H-isoindole-1,3(2H)-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazolones and other derivatives.
Reduction: Reduction reactions can lead to the formation of amines and other reduced products.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzoxazinone moiety.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines . The reaction conditions vary depending on the desired product, but they often involve controlled temperatures and the use of catalysts .
Major Products
The major products formed from these reactions include quinazolones, amines, and substituted benzoxazinones . These products have diverse applications in various fields of research and industry.
Scientific Research Applications
5-(4-oxo-4H-3,1-benzoxazin-2-yl)-2-{4-[(E)-phenyldiazenyl]phenyl}-1H-isoindole-1,3(2H)-dione has several scientific research applications:
Mechanism of Action
The mechanism of action of 5-(4-oxo-4H-3,1-benzoxazin-2-yl)-2-{4-[(E)-phenyldiazenyl]phenyl}-1H-isoindole-1,3(2H)-dione involves its interaction with specific molecular targets and pathways. The benzoxazinone moiety can interact with enzymes and proteins, leading to inhibition or activation of certain biological processes . The phenyldiazenyl group can undergo photochemical reactions, making the compound useful in photodynamic therapy .
Comparison with Similar Compounds
Similar Compounds
- 2-Phenyl-4H-3,1-benzoxazin-4-one
- 2,3-Dihydro-3-oxo-4H-1,4-benzoxazine-4-propionic acid
- (2,3-Dihydro-3-oxo-4H-1,4-benzoxazin-4-yl)acetic acid
Uniqueness
5-(4-oxo-4H-3,1-benzoxazin-2-yl)-2-{4-[(E)-phenyldiazenyl]phenyl}-1H-isoindole-1,3(2H)-dione is unique due to its combination of a benzoxazinone moiety and a phenyldiazenyl group. This structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry .
Properties
CAS No. |
295348-56-0 |
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Molecular Formula |
C28H16N4O4 |
Molecular Weight |
472.4 g/mol |
IUPAC Name |
5-(4-oxo-3,1-benzoxazin-2-yl)-2-(4-phenyldiazenylphenyl)isoindole-1,3-dione |
InChI |
InChI=1S/C28H16N4O4/c33-26-21-15-10-17(25-29-24-9-5-4-8-22(24)28(35)36-25)16-23(21)27(34)32(26)20-13-11-19(12-14-20)31-30-18-6-2-1-3-7-18/h1-16H |
InChI Key |
AVOHLAKDFQFULW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N=NC2=CC=C(C=C2)N3C(=O)C4=C(C3=O)C=C(C=C4)C5=NC6=CC=CC=C6C(=O)O5 |
Origin of Product |
United States |
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